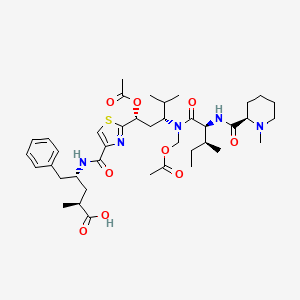
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a deuterium-labeled derivative of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 typically involves the deuteration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This process can be achieved through several methods, including the use of deuterated reagents or solvents. One common method involves the methylation of 1-methylimidazole followed by oxidation to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications .
科学的研究の応用
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
作用機序
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 involves its incorporation into biological and chemical processes as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking and quantification, providing valuable insights into the molecular targets and pathways involved in these processes .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 include:
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
143.16 g/mol |
IUPAC名 |
2-[1-(trideuteriomethyl)imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/i1D3 |
InChIキー |
ZHCKPJGJQOPTLB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)CC(=O)O |
正規SMILES |
CN1C=C(N=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


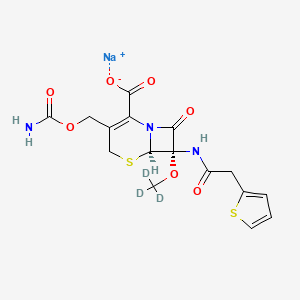
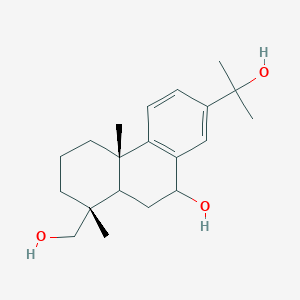
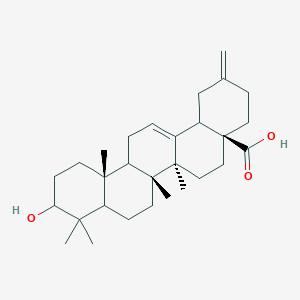
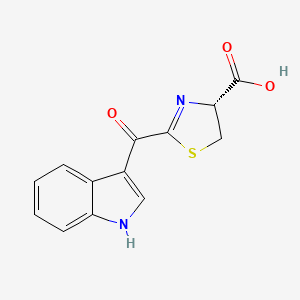
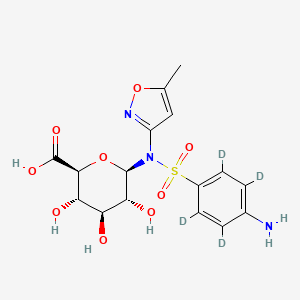
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)

![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)

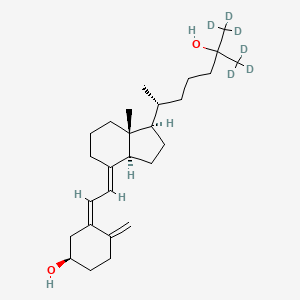

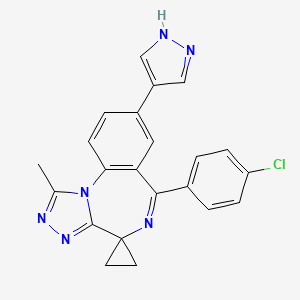
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
